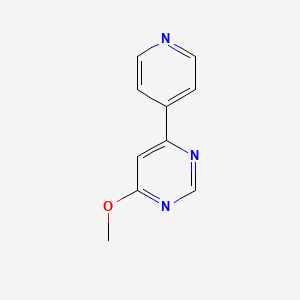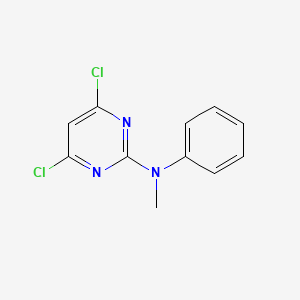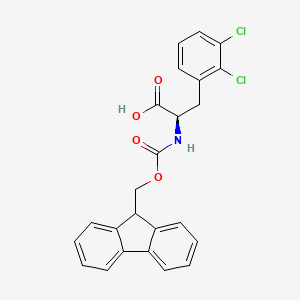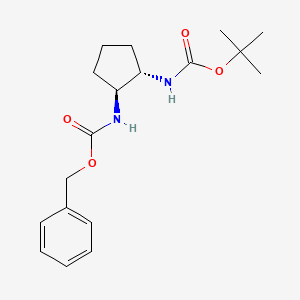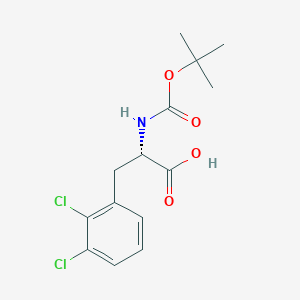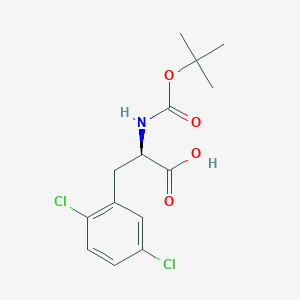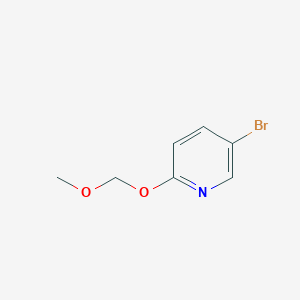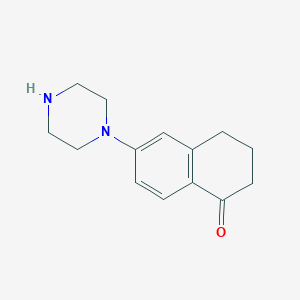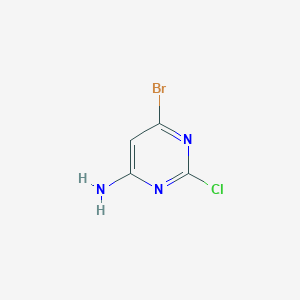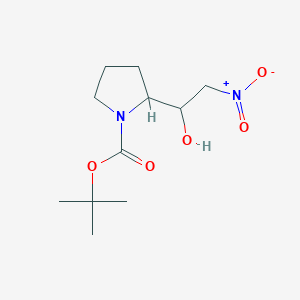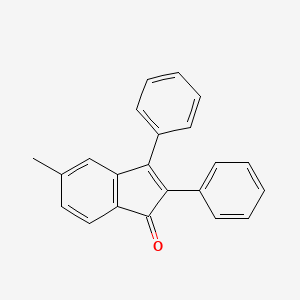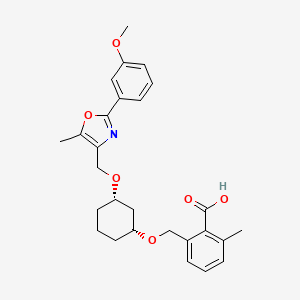
Unii-qcp8DW2G1R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AVE0897 is a compound developed as a dual agonist for peroxisome proliferator-activated receptors alpha and gamma. It is primarily investigated for its potential in treating type 2 diabetes by improving glucose control and the atherogenic lipid profile of patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AVE0897 involves the preparation of its O-acyl-glucuronide metabolite. The detailed synthetic route includes the formation of O-glucuronides and sulfates, which are crucial for drug development candidates . The preparation of AVE0897 O-acyl-glucuronide involves specific reaction conditions that ensure the stability and efficacy of the compound.
Industrial Production Methods
Industrial production methods for AVE0897 are designed to scale up the synthesis process while maintaining the quality and purity of the compound. These methods typically involve advanced chromatographic techniques to handle very polar compounds and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
AVE0897 undergoes various chemical reactions, including:
Oxidation: Introduction of polar functionalities to increase water solubility.
Reduction: Conversion of specific functional groups to enhance stability.
Substitution: Replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving AVE0897 include glycine, sulfate, and glucuronic acid. These reagents interact with the functional groups of AVE0897 to form more polar conjugates, facilitating its elimination from the body .
Major Products Formed
The major products formed from these reactions are highly polar conjugates, such as O-glucuronides and sulfates. These products are crucial for the compound’s pharmacokinetic properties and its effectiveness in therapeutic applications .
Scientific Research Applications
AVE0897 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phase II metabolism and the formation of polar conjugates.
Biology: Investigated for its role in modulating metabolic pathways and improving lipid profiles.
Medicine: Explored as a potential treatment for type 2 diabetes due to its dual agonist activity on peroxisome proliferator-activated receptors alpha and gamma.
Industry: Utilized in the development of new therapeutic agents targeting metabolic disorders.
Mechanism of Action
AVE0897 exerts its effects by activating peroxisome proliferator-activated receptors alpha and gamma. These receptors play a crucial role in regulating glucose and lipid metabolism. By activating these receptors, AVE0897 improves glucose control and reduces atherogenic lipid levels in patients with type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
AVE2268: Another compound developed for similar therapeutic applications, with a focus on glucose control and lipid profile improvement.
SAR7226: A compound with similar metabolic pathways and therapeutic targets.
MDL107292: A compound that undergoes similar phase II metabolism, forming sulfate conjugates.
Uniqueness of AVE0897
AVE0897 is unique due to its dual agonist activity on peroxisome proliferator-activated receptors alpha and gamma. This dual activity allows it to simultaneously improve glucose control and lipid profiles, making it a promising candidate for treating type 2 diabetes .
Properties
CAS No. |
710281-33-7 |
|---|---|
Molecular Formula |
C27H31NO6 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[[(1R,3S)-3-[[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]cyclohexyl]oxymethyl]-6-methylbenzoic acid |
InChI |
InChI=1S/C27H31NO6/c1-17-7-4-9-20(25(17)27(29)30)15-32-22-11-6-12-23(14-22)33-16-24-18(2)34-26(28-24)19-8-5-10-21(13-19)31-3/h4-5,7-10,13,22-23H,6,11-12,14-16H2,1-3H3,(H,29,30)/t22-,23+/m1/s1 |
InChI Key |
IUCZODKTVLKZLV-PKTZIBPZSA-N |
SMILES |
CC1=C(C(=CC=C1)COC2CCCC(C2)OCC3=C(OC(=N3)C4=CC(=CC=C4)OC)C)C(=O)O |
Isomeric SMILES |
CC1=C(C(=CC=C1)CO[C@@H]2CCC[C@@H](C2)OCC3=C(OC(=N3)C4=CC(=CC=C4)OC)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)COC2CCCC(C2)OCC3=C(OC(=N3)C4=CC(=CC=C4)OC)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


